molecular formula C15H17N3O2 B2962151 N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1105237-44-2

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2962151
CAS No.: 1105237-44-2
M. Wt: 271.32
InChI Key: UTPSXGZFMOAVPL-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the cyclization of acylhydrazides with carboxylic acids. One common method includes the reaction of benzyl hydrazine with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . The reaction mixture is then purified using chromatography techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Dehydrating Agents: Phosphorus oxychloride, polyphosphoric acid.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different chemical and biological properties .

Scientific Research Applications

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with nucleic acids and proteins, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(12-8-4-5-9-12)16-15-18-17-13(20-15)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPSXGZFMOAVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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